8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H23FN2O5S2 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Research has shown that derivatives of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized and evaluated for their anticonvulsant activity. Studies demonstrate significant protective effects against seizures, comparable to standard anticonvulsant drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Supramolecular Arrangements
The compound and its derivatives are also of interest in the study of molecular and crystal structures. Investigations into compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have highlighted the role of substituents in supramolecular arrangements, showing that these compounds can form structures such as dimers and ribbons depending on their interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Development of Biologically Active Compounds
Further research has focused on developing convenient synthesis methods for compounds like 8-oxa-2-azaspiro[4.5]decane, which are promising for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).
Therapeutic Applications
In the field of therapeutic applications, there is research on the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for potential antihypertensive activity, indicating their usefulness in treating hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNVPUYSQLCARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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